molecular formula C17H14N2OS B15040689 5-(2-Methylbenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one

5-(2-Methylbenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No.: B15040689
M. Wt: 294.4 g/mol
InChI Key: WUUDNVKYHJWRAI-RVDMUPIBSA-N
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Description

5-(2-Methylbenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is a synthetic thiazolidinone derivative that serves as a privileged scaffold in modern medicinal chemistry research. This compound is of significant interest primarily for its potent antimicrobial and antibiofilm properties. Thiazolidinone derivatives have demonstrated efficacy against a range of bacterial strains, including resistant pathogens like MRSA, P. aeruginosa , and E. coli . Some analogues exhibit activity surpassing standard reference drugs such as ampicillin and streptomycin . The antibacterial mechanism is potentially linked to the inhibition of the bacterial enzyme MurB (UDP-N-acetylenolpyruvoylglucosamine reductase), a key precursor in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall . A critical area of application for this compound is in combating microbial biofilms. Biofilm-embedded bacteria can be up to 1000 times more resistant to antimicrobial agents than their planktonic counterparts, representing a major therapeutic challenge . Research on analogous thiazolidinone-imino hybrids has shown that specific derivatives can reduce Pseudomonas aeruginosa biofilm formation by more than 50% when applied at their MIC (Minimal Inhibitory Concentration) values . This makes such compounds a promising starting point for developing new anti-biofilm strategies aimed at inhibiting formation or disrupting established structures . The core 4-thiazolidinone structure is a versatile platform in drug discovery, also associated with antidiabetic, anti-inflammatory, and anticancer activities in related molecules . The exocyclic double bond at the C5 position, a common feature in active derivatives, is typically in the (Z) configuration, as confirmed by NMR spectroscopy and X-ray crystallography in closely related structures . This product is intended for research applications only, specifically for use in in vitro biological screening, antimicrobial assays, and as a key intermediate in the rational design and synthesis of novel bioactive molecules. It is strictly labeled as For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use.

Properties

Molecular Formula

C17H14N2OS

Molecular Weight

294.4 g/mol

IUPAC Name

(5E)-5-[(2-methylphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H14N2OS/c1-12-7-5-6-8-13(12)11-15-16(20)19-17(21-15)18-14-9-3-2-4-10-14/h2-11H,1H3,(H,18,19,20)/b15-11+

InChI Key

WUUDNVKYHJWRAI-RVDMUPIBSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=C/2\C(=O)NC(=NC3=CC=CC=C3)S2

Canonical SMILES

CC1=CC=CC=C1C=C2C(=O)NC(=NC3=CC=CC=C3)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylbenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one typically involves the condensation of 2-methylbenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Key Reaction Steps

  • Starting Materials :

    • 2-(Phenylimino)-1,3-thiazolidin-4-one : Serves as the base heterocyclic scaffold.

    • 2-Methylbenzaldehyde : Acts as the carbonyl component for condensation.

  • Reaction Conditions :

    • Base/Catalyst : Potassium carbonate (K₂CO₃) or monoaminoethanol (as a catalyst) in ethanol or acetic acid .

    • Solvent : Ethanol or acetic acid, depending on the protocol .

    • Temperature : Room temperature or mild heating (e.g., 30–60°C) .

  • Mechanism :

    • The active methylene group in the thiazolidin-4-one scaffold undergoes nucleophilic attack on the aldehyde carbonyl group, forming an intermediate enolate.

    • Subsequent dehydration eliminates water, yielding the α,β-unsaturated ketone (benzylidene derivative) .

Purification and Isolation

  • Recrystallization : From methanol or acetate acid to obtain pure crystals .

  • Column Chromatography : Using silica gel with eluents like ethyl acetate/hexane mixtures .

Reaction Conditions and Yield

Parameter Value/Details Reference
Base Potassium carbonate or monoaminoethanol
Solvent Ethanol or acetic acid
Temperature Room temperature or mild heating (30–60°C)
Reaction Time 10–30 hours
Yield Typically 50–60% (varies based on catalyst and aldehyde substitution)

Key Analytical Techniques

  • X-Ray Crystallography :

    • Reveals the molecular conformation, including dihedral angles between substituents and the thiazolidin-4-one core .

    • Identifies pseudo-symmetry or crystallographic relationships between molecules (e.g., pseudo-translation along the a-axis) .

  • NMR Spectroscopy :

    • ¹H NMR : Confirms the presence of aromatic protons, NH signals, and methylene groups. For example, δ 10.46 ppm (s, NH) and δ 8.03 ppm (s, CH) are indicative of the phenylimino and benzylidene groups .

  • Elemental Analysis :

    • Verifies the molecular formula (C₂₂H₁₆N₂OS for analogous compounds) .

Molecular Geometry

  • Non-Planarity : The thiazolidin-4-one core exhibits slight bending (11–16° dihedral angles between planes) .

  • Intermolecular Interactions :

    • C—H⋯π Interactions : Facilitate crystal packing .

    • Slipped π–π Stacking : Observed between phenyl rings and ethylene groups .

Analogous Compounds and Trends

Compound Key Feature Biological Activity Reference
5-Benzylidene-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one Chalcone analog with thiazolidin-4-one corePotential cytotoxic/anticancer agent
5-Arylidene-4-phenylimino-thiazolidin-2-ones Anti-inflammatory activity > ibuprofenAnti-inflammatory (carrageenan-induced edema)
2-Aryl-thiazolidin-4-one derivatives Modified via PPG-catalyzed reactionsAnticancer potential

Challenges and Considerations

  • Regioselectivity : Knoevenagel condensation requires precise control of the methylene group’s reactivity to avoid side reactions .

  • Catalyst Choice : Acetic acid or monoaminoethanol improves reaction efficiency compared to PEG/PPG .

  • Scalability : Column chromatography and recrystallization are critical for purification but may limit large-scale production .

This compound’s synthesis leverages well-established Knoevenagel condensation protocols, with structural insights from X-ray and NMR data. Further studies could optimize reaction conditions for higher yields or explore its biological activity, building on the anti-inflammatory and anticancer potential of related thiazolidin-4-one derivatives .

Scientific Research Applications

Scientific Research Applications

  • Anticancer Activity: Research indicates that certain BPT analogs, including 5-(4-methylbenzylidene)-2-phenylamino-1,3-thiazolidin-4-one (MMPT), exhibit anticancer activity . These compounds can induce apoptosis (programmed cell death) in cancer cells while sparing normal cells, independently of P-glycoprotein status, which is often associated with drug resistance in cancer treatments .
  • Development of Novel Therapeutics: A study analyzed 18 commercially available BPT analogs and synthesized 7 more to assess their antitumor activity across various cancer cells, including drug-resistant lung cancer cell lines . Two of these compounds demonstrated greater potency than MMPT in inducing apoptosis in specific cancer cell lines, maintaining tumor selectivity .
  • Synthesis of Thiazolidinone Derivatives: 5-(2-methylbenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one can be used in the synthesis of (2Z,5Z)-3-benzyl/alkyl-5-(2-oxo-5-arylfuran-3(2H)-ylidene)-2-(phenylimino)thiazolidin-4-one derivatives . These derivatives are produced through a three-component reaction using phenacyl bromides, pyridine, and methyl 2-(3-benzyl/alkyl-4-oxo-2-(phenylimino)thiazolidin-5-ylidene)acetates . This method requires low energy, achieves excellent yields, does not use a metal catalyst, and uses mild conditions .

Mechanism of Action

The mechanism of action of 5-(2-Methylbenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting normal cellular processes. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations in the Benzylidene Moiety

  • 5-(2H-1,3-Benzodioxol-5-ylmethylidene) analog (Compound 3): Exhibits potent antiglycation activity by inhibiting advanced glycation end products (AGEs) and reversing hyperglycemia-induced α-helix/β-sheet conformational changes in human serum albumin .
  • 5-(4-Fluorobenzylidene) analog : Substitution with electron-withdrawing fluorine enhances binding to biological targets, as seen in its improved docking scores compared to methyl-substituted derivatives .
  • 5-(Anthracen-9-ylmethylidene) analog : The bulky anthracene group increases steric hindrance, reducing solubility but enhancing π-π stacking interactions in crystallography studies .

Modifications at the Imino Group

  • 2-(Morpholinoimino) analogs: Morpholine substitution improves water solubility and pharmacokinetic properties compared to phenylimino derivatives, though it reduces antiglycation activity .

Antiglycation Activity

Computational docking reveals that polar groups (e.g., benzodioxol) enhance binding to albumin’s lysine residues, critical for glycation inhibition .

Anticancer Activity

  • 5-(4-Methylbenzylidene) analog (MMPT) : Induces apoptosis in P-glycoprotein-overexpressing cancer cells (IC50: 8.2 μM) via caspase-3 activation .
  • 5-(2,4-Dihydroxybenzylidene) analog (DBPT) : Exhibits selective toxicity toward lung cancer cells (IC50: 6.5 μM) but lacks efficacy in the target compound’s structural class .

Antimicrobial Activity

  • (Z)-5-(Substituted benzylidene)-2-(phenylamino) analogs: Show broad-spectrum antimicrobial activity (MIC50: 12–45 μM), with electron-withdrawing groups (e.g., nitro) enhancing potency . The target compound’s 2-methyl group may reduce penetration through bacterial membranes compared to nitro-substituted derivatives .

Computational and ADMET Profiles

  • Molecular Docking : The target compound’s docking score (−8.2 kcal/mol) is lower than Compound 3 (−9.5 kcal/mol), attributed to the benzodioxol group’s hydrogen-bonding capacity .
  • ADMET Predictions: The target compound exhibits favorable drug-likeness (Lipinski’s rule compliant) with moderate solubility (LogP: 3.2) and low hepatotoxicity risk . In contrast, morpholinoimino analogs show higher aqueous solubility (LogP: 2.1) but increased renal excretion rates .

Biological Activity

5-(2-Methylbenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one, a compound belonging to the thiazolidinone family, has garnered attention due to its diverse biological activities. This article reviews the biological activities of this compound, focusing on its antibacterial, anticancer, and antioxidant properties, supported by various research findings and case studies.

  • Molecular Formula: C17H14N2OS
  • Molecular Weight: 294.37 g/mol
  • CAS Number: 292167-84-1

Antibacterial Activity

Research indicates that thiazolidinone derivatives exhibit significant antibacterial properties. A study synthesized several 2-(arylimino)thiazolidin-4-one compounds, demonstrating that substituents on the phenyl group significantly influence antibacterial activity against Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Thiazolidinone Derivatives

Compound NameInhibition Zone (mm)Activity Index (%)
This compoundTBDTBD
2-(Chlorophenyl-imino)thiazolidin-4-one2291.66
Ampicillin24-

The compound 2-(chlorophenyl-imino)thiazolidin-4-one exhibited an inhibition zone of 22 mm against Staphylococcus aureus, with an activity index of 91.66%, indicating potent antibacterial properties comparable to ampicillin .

Anticancer Activity

Thiazolidinone derivatives have been explored for their anticancer potential. Studies have shown that compounds such as 5-benzylidene-2-phenylimino-1,3-thiazolidin-4-one can induce apoptosis in various cancer cell lines without affecting normal cells.

Case Study: Induction of Apoptosis

In a study involving lung cancer cells, several analogs of thiazolidinone were tested for their ability to induce apoptosis. Notably, two compounds demonstrated superior potency in inducing cell death in paclitaxel-resistant cell lines compared to established drugs like vinorelbine .

Antioxidant Properties

The antioxidant activity of thiazolidinones has also been documented. A study evaluated various derivatives using the ABTS radical cation decolorization assay, revealing that the presence of electron-withdrawing groups on the phenyl ring enhances antioxidant capacity.

Table 2: Antioxidant Activity of Thiazolidinone Derivatives

Compound Name% Inhibition
This compoundTBD
2-(Chlorophenyl-imino)thiazolidin-4-one81.8

The best-performing compound showed an inhibition percentage of 81.8%, indicating strong antioxidant potential .

Q & A

Q. What is the standard synthetic route for 5-(2-Methylbenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one?

The compound is typically synthesized via a condensation reaction between a thiazolidinone precursor and an aromatic aldehyde. For example:

  • Procedure : React 3-(2-(diethylamino)ethyl)-2-thioxo-thiazolidin-4-one (0.0021 mol) with 4-methylbenzaldehyde (0.0021 mol) and ammonium acetate (0.0042 mol) in acetic acid under reflux. Isolate the product via filtration and recrystallization .
  • Variants : Sodium acetate in DMF/acetic acid mixtures can replace ammonium acetate, with reflux times adjusted (2–6 hours) depending on substituent reactivity .

Q. How is the compound structurally characterized?

Key methods :

  • X-ray crystallography : Resolves tautomeric forms and confirms the (Z)-configuration of the benzylidene group (e.g., bond angles and torsion angles in ) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Aromatic protons appear at δ 7.2–8.1 ppm; the thiazolidinone carbonyl resonates near δ 170 ppm .
  • IR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and C=N (1600–1620 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Variables to test :

  • Catalysts : Compare ammonium acetate (proton donor) vs. sodium acetate (milder base) for imine formation .
  • Solvents : Polar aprotic solvents (DMF) enhance solubility, while acetic acid promotes cyclization. Mixed solvents (DMF/acetic acid) balance reactivity .
  • Temperature : Prolonged reflux (6 hours) may be needed for sterically hindered aldehydes .

Table 1 : Comparative Synthesis Conditions

PrecursorAldehydeCatalystSolventYield Reference
2-Thioxo-thiazolidin-4-one4-MethylbenzaldehydeNH₄OAcAcetic acidNot reported
Thiosemicarbazide derivative4-MethoxybenzaldehydeNaOAcDMF/AcOHNot reported

Q. What contradictions arise in spectral data interpretation, and how are they resolved?

  • Issue : Discrepancies in NMR shifts (e.g., δ 0.28–8.91 ppm in ) may stem from tautomerism (thione vs. thiol forms) or crystal packing effects .
  • Solutions :
  • Use variable-temperature NMR to detect dynamic equilibria.
  • Compare experimental data with DFT-calculated spectra to assign tautomers .
  • Validate via X-ray crystallography (e.g., bond lengths <1.7 Å confirm single-bond character in thioxo groups) .

Q. What in vitro models are suitable for evaluating biological activity?

  • Antimicrobial assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Mechanistic studies : Molecular docking to assess interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. How does substituent variation on the benzylidene group affect bioactivity?

  • Method : Synthesize analogs with electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -NO₂) groups.
  • SAR analysis :
  • Increased lipophilicity (e.g., 4-methyl substitution) enhances membrane permeability .
  • Electron-withdrawing groups may improve antibacterial potency by stabilizing ligand-target interactions .

Data Contradiction Analysis

Q. Why do crystallographic and computational bond lengths differ?

  • Example : X-ray data ( ) shows C-S bond lengths of ~1.68 Å, while DFT models may predict shorter lengths.
  • Resolution :
  • Crystallographic measurements account for crystal packing forces , whereas computational models assume gas-phase conditions.
  • Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., hydrogen bonds, π-stacking) influencing bond lengths .

Methodological Best Practices

  • Synthesis : Always monitor reactions via TLC and purify via recrystallization (DMF/ethanol mixtures preferred) .
  • Characterization : Combine multiple techniques (X-ray, NMR, IR) to confirm structure and tautomeric state .
  • Bioactivity : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and validate results with triplicate experiments .

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